An In-depth Technical Guide to N-Piperidin-4-ylbenzamide: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to N-Piperidin-4-ylbenzamide: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Piperidin-4-ylbenzamide is a chemical compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1] Its structure, featuring a piperidine ring linked to a benzamide group, makes it a versatile scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a precursor to compounds with significant biological activities.
Chemical Properties and Structure
N-Piperidin-4-ylbenzamide is a white to almost-white crystalline solid.[1] It exhibits moderate solubility in water and is more readily soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[2][3] The presence of the basic piperidine nitrogen means its aqueous solubility is pH-dependent, increasing at lower pH values.
Table 1: Physicochemical Properties of N-Piperidin-4-ylbenzamide
| Property | Value | Source(s) |
| IUPAC Name | N-piperidin-4-ylbenzamide | [4] |
| CAS Number | 33953-37-6 | [5] |
| Molecular Formula | C₁₂H₁₆N₂O | [5] |
| Molecular Weight | 204.27 g/mol | [3] |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 137 °C | [3] |
| Boiling Point | 412.4 °C at 760 mmHg | [3] |
| Density | 1.11 g/cm³ (Predicted) | [3] |
| pKa | 14.35 ± 0.20 (Predicted) | [3] |
| Canonical SMILES | C1CNCCC1NC(=O)C2=CC=CC=C2 | [4] |
| InChI | InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H,14,15) | [4] |
| InChIKey | JMQDNLCNCDSHNC-UHFFFAOYSA-N | [4] |
Experimental Protocols
While specific, detailed experimental protocols for N-Piperidin-4-ylbenzamide are not extensively published in readily available literature, the following protocols are representative of the synthesis and characterization of similar N-substituted benzamides and can be adapted.
Synthesis of N-Piperidin-4-ylbenzamide
A common and effective method for the synthesis of N-Piperidin-4-ylbenzamide is the acylation of 4-aminopiperidine with benzoyl chloride.
Materials:
-
4-Aminopiperidine
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminopiperidine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).
-
The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]
Infrared (IR) Spectroscopy:
-
FTIR spectra would be recorded using a spectrometer.
-
The sample could be analyzed as a KBr pellet or a thin film.
-
Characteristic peaks would be expected for the N-H stretch (amide), C=O stretch (amide), and aromatic C-H and C=C stretches.[7][8]
Mass Spectrometry (MS):
-
Mass spectra would be obtained using a mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI).
-
The analysis would provide the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.[9]
Biological Activity and Signaling Pathways
While N-Piperidin-4-ylbenzamide itself is primarily a synthetic intermediate, its derivatives have shown significant biological activities, particularly as activators of the hypoxia-inducible factor 1 (HIF-1) pathway.
HIF-1α Signaling Pathway Activation
Certain derivatives of N-Piperidin-4-ylbenzamide have been found to inhibit the growth of tumor cells.[10] The proposed mechanism involves the induction of the HIF-1α protein. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions or in the presence of certain small molecules, HIF-1α is stabilized and translocates to the nucleus.[11][12] In the nucleus, it dimerizes with HIF-1β and binds to hypoxia response elements (HREs) in the promoter regions of target genes.[13][14]
This activation leads to the transcription of genes such as p21, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[10] Furthermore, this pathway can upregulate the expression of cleaved caspase-3, a key executioner caspase, which ultimately leads to apoptosis (programmed cell death) of the tumor cells.[10][15]
Conclusion
N-Piperidin-4-ylbenzamide is a compound of significant interest due to its role as a versatile intermediate in the synthesis of pharmacologically active molecules. Its straightforward synthesis and the amenability of its structure to chemical modification make it a valuable tool for drug discovery and development. The demonstrated activity of its derivatives in modulating critical signaling pathways, such as the HIF-1α pathway, highlights the potential for developing novel therapeutics based on this chemical scaffold. This guide serves as a foundational resource for researchers working with N-Piperidin-4-ylbenzamide and its analogues.
References
- 1. rsc.org [rsc.org]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 7. ijert.org [ijert.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of small molecule inhibitors of hypoxia-inducible factor 1 transcriptional activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Product-Derived Small Molecule Activators of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 14. cusabio.com [cusabio.com]
- 15. The role of hypoxia inducible factor 1 (HIF-1) in hypoxia induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
